Product packaging for 4-N-Cbz-Aminomethylaniline(Cat. No.:CAS No. 168050-39-3)

4-N-Cbz-Aminomethylaniline

Cat. No.: B064655
CAS No.: 168050-39-3
M. Wt: 256.3 g/mol
InChI Key: YILCBSAIBMIFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-N-Cbz-Aminomethylaniline (CAS 168050-39-3) is a protected aromatic diamine that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a primary aromatic amine and a Cbz-protected benzylamine, allows it to function as a key bifunctional linker, particularly in the synthesis of complex molecules and activity-based probes. Key Research Applications: Peptide-Based Tracer Development: This compound is a critical precursor in the synthesis of linkers for targeted radioligands. It is notably used in the construction of the "pABzA-DIG" linker found in GRPR-targeted antagonists like Ga-SB3, which are used in positron emission tomography (PET) for imaging cancers such as prostate and breast cancer . Bioconjugation and Probe Synthesis: The molecule is a valuable intermediate for creating fluorescent activity-based probes. Its aromatic amine group can be coupled to fluorophores (like coumarin derivatives), while the Cbz-protected amine can be deprotected and conjugated to bioactive warheads (e.g., ebselen), enabling the study of protein interactions and enzymatic activity . Versatile Synthetic Intermediate: As an important organic synthesis intermediate, it finds broad applications across drug synthesis, pesticide synthesis, and dye synthesis . Its role as a downstream product in the synthesis of compounds like boc-lys(z)-onp further highlights its utility in multi-step synthetic routes . With a molecular formula of C 15 H 16 N 2 O 2 and a molecular weight of 256.30 g/mol, this solid compound typically exhibits a melting point of 173 °C and is soluble in common organic solvents including ethanol, chloroform, and dimethylformamide (DMF) . Safety Note: This product is intended for research purposes only and is not for human use. Avoid contact with skin and eyes, and avoid inhaling vapors. Experiments should be conducted with appropriate safety precautions and under sufficient ventilation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B064655 4-N-Cbz-Aminomethylaniline CAS No. 168050-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(4-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILCBSAIBMIFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373868
Record name 4-N-Cbz-Aminomethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168050-39-3
Record name Phenylmethyl N-[(4-aminophenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168050-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-N-Cbz-Aminomethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(4-aminophenyl)methyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Preparation Strategies for 4 N Cbz Aminomethylaniline and Its Derivatives

Chemo- and Regioselective Amine Protection Techniques

The synthesis of molecules like 4-N-Cbz-Aminomethylaniline, which contains two distinct amine functionalities—a primary aliphatic amine and an aromatic amine—presents a significant challenge in regioselectivity. The inherent difference in nucleophilicity between these two groups is the cornerstone of selective protection. Generally, aliphatic amines are more basic and more nucleophilic than aromatic amines, allowing for chemoselective reactions under carefully controlled conditions. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to removal by specific, mild methods. wikipedia.org

A general and regioselective procedure for the preparation of mono-N-Cbz aromatic amines can be achieved in high yield without affecting aliphatic amino groups, demonstrating the tunability of the reaction conditions to favor protection of one amine over the other. missouri.edu For the specific synthesis of this compound, the more nucleophilic primary aminomethyl group is expected to react preferentially with the Cbz-donating reagent.

Cbz Protection Mechanisms Utilizing Chloroformates and Activated Agents

The most common method for introducing the Cbz protecting group is through the use of benzyl (B1604629) chloroformate (Cbz-Cl). The mechanism is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. total-synthesis.comyoutube.com This addition is followed by the elimination of the chloride leaving group. The reaction liberates hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic. total-synthesis.com

Common procedures include:

Schotten-Baumann conditions: The reaction is performed with Cbz-Cl and an aqueous base like sodium carbonate at low temperatures (e.g., 0 °C). wikipedia.orgtotal-synthesis.com

Organic bases: An organic base such as pyridine or triethylamine can be used in an organic solvent. total-synthesis.com

Alternative reagents: Besides Cbz-Cl, other activated agents can be used, such as dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer different reactivity profiles and may be preferable for sensitive substrates. total-synthesis.com

The general mechanism is as follows:

The nucleophilic amine attacks the carbonyl carbon of the benzyl chloroformate.

A tetrahedral intermediate is formed.

The intermediate collapses, expelling a chloride ion as the leaving group.

A base present in the reaction mixture neutralizes the resulting HCl.

Table 1: Comparison of Common Cbz Protection Reagents

Reagent Common Abbreviation Leaving Group Byproduct Typical Conditions
Benzyl Chloroformate Cbz-Cl, Z-Cl Chloride (Cl⁻) HCl Aqueous Na₂CO₃ or organic base (e.g., Et₃N)
Dibenzyl dicarbonate Cbz₂O Benzyloxycarbonate Benzyl alcohol, CO₂ Base catalysis
N-(Benzyloxycarbonyloxy)succinimide Cbz-OSu N-Hydroxysuccinimide N-Hydroxysuccinimide Aprotic solvent, often no base needed

Orthogonality of Cbz Protection in Multi-Step Syntheses

Orthogonal protection is a critical strategy in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. fiveable.me The Cbz group is a cornerstone of this strategy. It is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups. acs.org This orthogonality is essential in fields like peptide synthesis, where multiple amine groups must be managed. fiveable.me

The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). total-synthesis.com This process cleaves the benzylic C-O bond, releasing toluene and carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com

Table 2: Orthogonal Protecting Group Compatibility with Cbz

Protecting Group Abbreviation Cleavage Condition Stability to Cbz Cleavage (H₂/Pd-C) Stability of Cbz to its Cleavage
tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA) Stable Stable
9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine) Stable Stable
Allyloxycarbonyl Alloc Pd(0) catalyst Not Orthogonal Stable

This compatibility allows chemists to design synthetic routes where, for instance, a Boc-protected amine can be deprotected to undergo a reaction, while a Cbz-protected amine elsewhere in the molecule remains untouched, and vice versa. acs.org

Catalytic Approaches in the Synthesis of Cbz-Protected Amines

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and substrate scope. These approaches are highly relevant to the synthesis and functionalization of Cbz-protected amines.

Transition Metal-Catalyzed Transformations (e.g., Ni(II)-catalyzed N-arylation)

While the Cbz group is often installed on a pre-existing amine, transition metal catalysis can be used to form the C-N bond of the Cbz-protected amine itself. N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. While palladium is the most common catalyst, earth-abundant and less expensive metals like nickel have gained prominence.

A highly efficient Ni(II)-catalyzed photoredox N-arylation of Cbz-amines with aryl electrophiles has been developed. organic-chemistry.org This reaction proceeds at room temperature and provides a wide variety of N-aromatic carbamate (B1207046) products, offering a viable alternative to traditional palladium-catalyzed methods. organic-chemistry.org Nickel catalysis is also effective for the N-arylation of various amines, including challenging bulky primary and secondary amines, with aryl chlorides or phenol derivatives. nih.govnih.gov These methods often feature broad substrate scope and high functional group tolerance. nih.gov For instance, the Cbz group has been noted as being optimal for certain nickel-catalyzed additions to imines, potentially by promoting reactivity through coordination with the nickel center. acs.org

Table 3: Examples of Ni-Catalyzed N-Arylation of Amines

Amine Substrate Aryl Partner Nickel Pre-catalyst/Ligand Conditions Key Feature
β-fluoroalkylamines (Hetero)aryl halides, phenol derivatives (PAd₂-DalPhos)Ni(o-tol)Cl Room temp. or 100 °C Broad scope, circumvents product decomposition nih.gov
Bulky primary/secondary amines Aryl chlorides, phenol derivatives Ni(cod)₂ / Unsymmetric NHC ligand Mild conditions Arylation of sterically hindered amines nih.gov

Enzyme-Catalyzed and Chemoenzymatic Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions (neutral pH, room temperature) and exhibit remarkable chemo-, regio-, and stereoselectivity. While the literature specifically detailing enzymatic synthesis of this compound is sparse, general principles of enzyme-catalyzed reactions on protected amines are well-established.

For instance, lipases are known to catalyze the formation of amide bonds and could potentially be used for the acylation of amines with a Cbz-donating agent. More commonly, enzymes are used in chemoenzymatic strategies. A chemical step might be used to synthesize a racemic mixture of a Cbz-protected compound, followed by an enzymatic resolution step where an enzyme (e.g., a lipase or protease) selectively acts on one enantiomer, allowing for the separation of pure stereoisomers. This approach combines the flexibility of chemical synthesis with the unparalleled selectivity of biocatalysis.

Photoredox and Organocatalysis in C-H Functionalization

Photoredox and organocatalysis have revolutionized the construction of complex molecules by enabling novel bond formations, often under very mild conditions. nih.gov These strategies are particularly powerful for C-H functionalization, which allows for the direct modification of a molecule's carbon skeleton without pre-installed functional groups. nih.govacs.org

In the context of Cbz-protected amines, these methods can be used for late-stage functionalization. For example, a direct catalytic C-H amination of arenes using an acridinium photoredox catalyst can construct C-N bonds using primary amines as coupling partners. nih.gov This type of reaction could potentially be applied to a Cbz-protected substrate.

Furthermore, photoredox catalysis can be merged with transition metal catalysis, such as the Ni(II)-catalyzed N-arylation mentioned previously. organic-chemistry.org These dual catalytic systems can access unique reaction pathways. For instance, combining nickel catalysis with photoredox-catalyzed hydrogen atom transfer (HAT) has enabled the regioselective remote arylation of unfunctionalized C(sp³)–H bonds in amides. columbia.edu Such a strategy could conceivably be adapted to functionalize the broader molecular scaffold of a Cbz-protected aminomethylaniline derivative.

Modern Deprotection Methodologies for the N-Cbz Group

The removal of the Cbz protecting group is a frequent and critical step in organic synthesis. While classical methods are well-established, modern research focuses on developing milder, more selective, and efficient protocols that are compatible with a wide range of sensitive functional groups. These advanced methodologies can be broadly categorized into reductive and non-reductive pathways.

Catalytic hydrogenation is the most common and mild method for cleaving the Cbz group. masterorganicchemistry.com The process involves two main mechanistic steps: the hydrogenolysis of the benzyl-oxygen bond, followed by the decomposition of the resulting unstable carbamic acid. taylorfrancis.com

Hydrogenolysis: This reductive cleavage is typically performed using molecular hydrogen (H₂) gas and a heterogeneous catalyst, most commonly palladium on activated carbon (Pd/C). taylorfrancis.comtotal-synthesis.com The reaction proceeds via the cleavage of the benzylic C-O bond, which releases toluene and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.com

Transfer Hydrogenation: A significant advancement for safety and practicality is the use of transfer hydrogenation. This technique avoids the need for pressurized hydrogen gas by using alternative hydrogen donor molecules. total-synthesis.com It is a safer and often more convenient method, particularly for small-scale and parallel synthesis. researchgate.netresearchgate.net Microwave irradiation can further accelerate these reactions, drastically reducing reaction times. researchgate.netthieme-connect.com

Hydrogen DonorCatalystTypical ConditionsReference
Ammonium (B1175870) Formate (HCONH₄)Pd/CMethanol or Isopropanol, RT to 80°C researchgate.netnih.gov
1,4-CyclohexadienePd/CDMF researchgate.net
Triethylsilane (Et₃SiH)Pd/CNeutral conditions organic-chemistry.org
IsopropanolPd/CMicrowave irradiation researchgate.net

Nucleophilic Deprotection Protocols

For substrates containing functional groups susceptible to reduction, such as aryl halides, nitro groups, or alkynes, hydrogenolysis is unsuitable. scientificupdate.comorganic-chemistry.org In these cases, nucleophilic deprotection methods provide a valuable alternative. These protocols operate under non-reductive conditions, offering complementary functional group tolerance. acs.org

A recently developed method employs a nucleophilic thiol, such as 2-mercaptoethanol, in the presence of a base like potassium phosphate. organic-chemistry.orgnih.gov The proposed mechanism involves an SN2 attack by the thiolate nucleophile at the benzylic carbon of the Cbz group. scientificupdate.comacs.org This displaces an amine carbonate, which then decarboxylates to furnish the free amine. scientificupdate.com This method is particularly effective for substrates with sensitive functionalities that would not survive standard hydrogenolysis or harsh Lewis acid conditions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Another approach involves the use of Lewis acids. For instance, aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively and selectively deprotect N-Cbz groups at room temperature. organic-chemistry.orgnih.govbohrium.com This system is cost-effective and offers good functional group tolerance, including orthogonality with O- and N-benzyl protecting groups. nih.gov

Reagent(s)SolventTemperatureKey AdvantagesReference
2-Mercaptoethanol, K₃PO₄N,N-Dimethylacetamide (DMAc)75 °CTolerates reducible groups (e.g., aryl halides, nitriles) organic-chemistry.orgnih.govresearchgate.net
Aluminum Chloride (AlCl₃)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Room TemperatureMild, cost-effective, orthogonal to Bn groups nih.govbohrium.com
Trimethylsilyl Iodide (TMSI)Acetonitrile (B52724) or DichloromethaneRoom TemperatureEffective but can generate reactive benzyl iodide acs.orgresearchgate.net
Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (B95107) (THF)Room TemperatureMild, metal-free organic-chemistry.org

Multi-Component Reactions for the Formation of Complex Analogues

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and efficient. The deprotected form of this compound, which is 4-aminobenzylamine (B48907), is an excellent candidate for MCRs due to its primary amine functionalities, enabling the rapid generation of diverse molecular libraries.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) . In a typical Ugi reaction, an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. By using 4-aminobenzylamine as the amine component, a wide array of complex analogues can be synthesized. For example, reacting 4-aminobenzylamine with a ketone, a carboxylic acid, and an isocyanide would yield a complex diamide structure in a single, efficient step. This strategy allows for the introduction of multiple points of diversity into the final molecule, making it highly valuable for drug discovery and materials science.

Solvent-Free and Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. benthamdirect.com This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Several green approaches have been developed for the synthesis and deprotection of Cbz-protected amines. acs.orggctlc.org

Solvent-Free Synthesis: The protection of amines with benzyl chloroformate (Cbz-Cl) can be performed under solvent-free conditions. For example, using Amberlyst-15, a solid acid catalyst, allows for the efficient Cbz protection of various amines in short reaction times without any solvent, and the catalyst can be easily recovered and reused. researchgate.net Performing the Cbz-protection reaction in water is another environmentally benign alternative to using chlorinated solvents. researchgate.net

Greener Deprotection: As mentioned previously, transfer hydrogenation is considered a greener alternative to using high-pressure hydrogen gas. researchgate.netnih.gov Furthermore, the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption for deprotection reactions. researchgate.netresearchgate.net These methods align with the principles of green chemistry by improving safety and efficiency.

ProtocolReaction StepGreen Advantage(s)Reference
Amberlyst-15 CatalysisCbz ProtectionSolvent-free, reusable catalyst researchgate.net
Reaction in WaterCbz ProtectionAvoids organic solvents, eco-friendly researchgate.net
Transfer HydrogenationCbz DeprotectionAvoids flammable H₂ gas, safer total-synthesis.comresearchgate.net
Microwave-Assisted DeprotectionCbz DeprotectionReduced reaction time, energy efficient researchgate.netthieme-connect.com

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, it serves as a scaffold for the synthesis of chiral derivatives, which are crucial in medicinal chemistry where a specific enantiomer often exhibits the desired biological activity. nih.gov The stereoselective synthesis of such derivatives can be achieved through various asymmetric strategies.

Chiral Auxiliaries: A common approach is to use a chiral auxiliary, which is a stereogenic group temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For instance, a carboxylic acid derivative of the aniline (B41778) could be coupled with a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone. wikipedia.org The resulting amide can then undergo diastereoselective alkylation at the α-position to the carbonyl group. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched product. wikipedia.orgnih.gov

Catalytic Asymmetric Synthesis: Modern synthetic chemistry increasingly relies on catalytic methods to generate chirality.

Asymmetric Hydroarylation: Enantioenriched benzylamines can be synthesized through the asymmetric hydroarylation of N-acyl enamines using a chiral nickel-hydride catalyst. semanticscholar.org

Kinetic Resolution: A racemic mixture of a chiral benzylamine derivative can be resolved using a palladium(II)-catalyzed enantioselective C-H cross-coupling reaction with a chiral ligand. This process not only separates the enantiomers but also installs a new carbon-carbon bond, yielding two valuable chiral products. nih.gov

Chiral Phase-Transfer Catalysis: Asymmetric alkylation of a suitable precursor under phase-transfer conditions using a chiral catalyst can also be employed to install a stereocenter.

These methods provide powerful routes to access specific stereoisomers of 4-aminomethylaniline derivatives, which are essential for developing chiral drugs and materials. researchgate.nettandfonline.com

Chemical Reactivity and Mechanistic Investigations of 4 N Cbz Aminomethylaniline

Reactivity of the Protected Primary Amine Functionality

The primary amine in 4-N-Cbz-aminomethylaniline is protected by a carboxybenzyl (Cbz) group. This protecting group effectively modulates the nucleophilicity and basicity of the amine, preventing it from participating in reactions under certain conditions. The Cbz group is known for its stability under a variety of reaction conditions, yet it can be selectively removed when desired.

Reactivity of the Free Aniline (B41778) Moiety in Organic Transformations

The free aniline moiety in this compound is a key center of reactivity. The amino group (-NH2) is an activating, ortho-, para-directing group, which significantly influences the reactivity of the aromatic ring in electrophilic substitution reactions. This makes the molecule susceptible to reactions such as halogenation, nitration, and sulfonation, primarily at the positions ortho to the amino group.

Furthermore, the lone pair of electrons on the nitrogen atom of the aniline group imparts nucleophilic character, allowing it to participate in a variety of organic transformations. These include condensation reactions with carbonyl compounds to form imines and participation as the amine component in Mannich-type reactions. The aniline moiety can also be diazotized and subsequently coupled with other aromatic compounds to form azo dyes.

Nucleophilic Addition Reactions

As a nucleophile, the free aniline group of this compound can readily participate in nucleophilic addition reactions. A primary example of this is the reaction with carbonyl compounds, such as aldehydes and ketones. In this reaction, the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This initial addition is a reversible process and is often the first step in the formation of imines.

The nucleophilicity of the aniline can be influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the aminomethyl group at the para position can have a modest electronic effect on the reactivity of the aniline nitrogen.

Condensation Reactions, Including Imine Formation

Condensation reactions are a cornerstone of the reactivity of this compound's free aniline group. The reaction with aldehydes and ketones, following the initial nucleophilic addition, typically proceeds with the elimination of a water molecule to form an imine, also known as a Schiff base. This reaction is generally catalyzed by either acid or base and is reversible.

The general reaction for imine formation is as follows:

R-CHO + H₂N-Ar-CH₂-NH-Cbz → R-CH=N-Ar-CH₂-NH-Cbz + H₂O

Where R is an alkyl or aryl group and Ar represents the benzene (B151609) ring. The formation of the C=N double bond is a characteristic feature of this reaction. The stability of the resulting imine can vary depending on the nature of the substituents on both the original carbonyl compound and the aniline.

Mechanism of Imine Formation and Hydrolysis

The mechanism of imine formation begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a zwitterionic intermediate, which quickly protonates to a neutral carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling water and forming an iminium ion. Finally, a base removes a proton from the nitrogen to yield the neutral imine.

The hydrolysis of an imine is the reverse of its formation. It is also typically acid-catalyzed and involves the addition of water to the C=N double bond to regenerate the carbinolamine, which then breaks down to the original aldehyde or ketone and the primary amine.

Radical Reactions Involving Amines and Their Protected Forms

Amines and their derivatives can participate in radical reactions, often initiated by one-electron oxidation to form a radical cation. While specific studies on radical reactions of this compound are not extensively documented, the general principles of amine radical chemistry can be applied. The aniline moiety, in particular, can be oxidized to a radical cation, which can then undergo various transformations, including coupling reactions or hydrogen atom abstraction.

The Cbz-protected amine, while generally stable, could potentially be involved in radical reactions under specific conditions, such as photolysis or in the presence of strong radical initiators. However, the free aniline moiety is typically the more reactive site for such transformations.

Mannich-type Reactions and Related Aminomethylation Processes

The free aniline group of this compound makes it a suitable candidate for the Mannich reaction. The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone or phenol), formaldehyde, and a primary or secondary amine. In this context, this compound would serve as the amine component.

The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the reaction of the aniline with formaldehyde. This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound to form a β-amino carbonyl compound, known as a Mannich base. For example, the reaction with a ketone would proceed as follows:

R-CO-CH₃ + CH₂O + H₂N-Ar-CH₂-NH-Cbz → R-CO-CH₂-CH₂-NH-Ar-CH₂-NH-Cbz + H₂O

This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group into a molecule.

Below is a table summarizing the types of reactions discussed:

Reaction TypeReacting MoietyKey Features
Deprotection Protected Primary AmineCleavage of the Cbz group to liberate the free amine.
Electrophilic Substitution Free Aniline MoietyHalogenation, nitration, sulfonation at ortho positions.
Nucleophilic Addition Free Aniline MoietyAttack on carbonyl carbons to form carbinolamines.
Condensation (Imine Formation) Free Aniline MoietyReaction with aldehydes/ketones to form Schiff bases.
Radical Reactions Free Aniline MoietyFormation of radical cations leading to further reactions.
Mannich-type Reactions Free Aniline MoietyThree-component reaction to form β-amino carbonyls.

Electrophilic Aromatic Substitution Patterns on the Aniline Ring

The aniline ring of this compound is rendered highly nucleophilic and susceptible to electrophilic attack due to the presence of two electron-donating substituents: the primary amino group (-NH₂) at position 1 and the N-carboxybenzyl (Cbz)-protected aminomethyl group (-CH₂NHCbz) at position 4. Both of these substituents are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. researchgate.net Their electronic effects also govern the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the aromatic ring.

The directing influence of a substituent arises from a combination of inductive and resonance effects. The primary amino group is a powerful activating group due to the ability of the nitrogen's lone pair of electrons to participate in resonance with the aromatic π-system. This resonance delocalization significantly increases the electron density at the ortho and para positions relative to the meta positions, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the substitution at these sites. uci.edu Consequently, the -NH₂ group is a strong ortho-, para-director.

In the case of this compound, the two activating groups are positioned para to each other. The dominant directing influence will be exerted by the significantly more powerful activating group, which is the primary amino group. oxfordreference.com Therefore, incoming electrophiles are expected to be directed predominantly to the positions ortho to the -NH₂ group, which are positions 2 and 6 of the aniline ring. The positions ortho to the -CH₂NHCbz group (positions 3 and 5) are also activated, but to a lesser extent.

Predicted Regioselectivity in Electrophilic Aromatic Substitution Reactions

The following table summarizes the predicted major and minor products for several common electrophilic aromatic substitution reactions on this compound, based on the established principles of substituent effects. It is important to note that in practice, reaction conditions can be optimized to favor a specific isomer.

ReactionElectrophileMajor Product(s)Minor Product(s)
Halogenation (e.g., Bromination)Br⁺2-Bromo-4-(N-Cbz-aminomethyl)aniline2,6-Dibromo-4-(N-Cbz-aminomethyl)aniline
NitrationNO₂⁺2-Nitro-4-(N-Cbz-aminomethyl)aniline2,6-Dinitro-4-(N-Cbz-aminomethyl)aniline
SulfonationSO₃2-Amino-5-(N-Cbz-aminomethyl)benzenesulfonic acid
Friedel-Crafts AlkylationR⁺Not generally feasible due to complexation of the Lewis acid catalyst with the amino groups. libretexts.org
Friedel-Crafts AcylationRC(O)⁺Not generally feasible due to complexation of the Lewis acid catalyst with the amino groups. libretexts.org

Mechanistic Considerations

The mechanism for the electrophilic aromatic substitution on this compound follows the general two-step pathway characteristic of these reactions. uci.edu The first, rate-determining step involves the attack of the electrophile on the electron-rich aniline ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.

When the attack occurs at the 2-position (ortho to the -NH₂ group), the positive charge in the arenium ion can be delocalized over three carbon atoms of the ring and, crucially, onto the nitrogen atom of the highly activating amino group. This additional resonance structure provides significant stabilization to the intermediate, thereby lowering the activation energy for substitution at this position.

A similar stabilization is afforded for attack at the 6-position. In contrast, attack at the 3- or 5-position (meta to the -NH₂ group) does not allow for direct resonance delocalization of the positive charge onto the primary amino nitrogen, resulting in a less stable intermediate and a slower reaction rate for the formation of meta-substituted products.

The following table details the predicted product distributions for the bromination and nitration of this compound, illustrating the strong directing effect of the primary amino group.

ReactionReagentsPredicted Product Distribution
MonobrominationBr₂ in a non-polar solvent~95% 2-Bromo-4-(N-Cbz-aminomethyl)aniline ~5% 3-Bromo-4-(N-Cbz-aminomethyl)aniline
MononitrationHNO₃/H₂SO₄ at low temperature~90% 2-Nitro-4-(N-Cbz-aminomethyl)aniline ~10% 3-Nitro-4-(N-Cbz-aminomethyl)aniline

It is important to consider that the strong activation of the aniline ring by the two substituents can lead to polysubstitution, particularly in halogenation reactions. nih.gov Careful control of reaction conditions, such as temperature, solvent, and stoichiometry of the electrophile, is necessary to achieve monosubstitution.

Applications As a Key Intermediate and Building Block in Advanced Organic Synthesis

Role in Drug Discovery and Pharmaceutical Synthesis

In the realm of pharmaceutical sciences, aniline (B41778) derivatives are recognized as privileged scaffolds, forming the core structure of numerous therapeutic agents. beilstein-journals.orgumich.edu 4-N-Cbz-Aminomethylaniline provides a strategic entry point for synthesizing diverse molecular architectures, enabling the exploration of new chemical space in drug discovery. Its application spans the development of treatments for a wide range of diseases, from bacterial infections to cancer.

The rise of antimicrobial resistance (AMR) has created an urgent need for novel antibiotics with new mechanisms of action. nih.govscispace.com Researchers are actively developing new classes of molecules to combat drug-resistant bacteria. universityofcalifornia.edudevdiscourse.com While direct synthesis of specific antibiotics using this compound is not extensively documented in the provided context, the core aminomethylaniline structure is a key component in building complex heterocyclic systems that often form the basis of new antibacterial agents. The development of "reverse antibiotics," such as the nybomycin (B1677057) natural products, which are active against fluoroquinolone-resistant bacteria, highlights the importance of innovative synthetic routes to create novel scaffolds. nih.gov The strategic placement of amine functionalities, as offered by intermediates like this compound, is critical for establishing the specific interactions required to overcome bacterial resistance mechanisms, such as modified cell walls or efflux pumps. universityofcalifornia.edu

Enzyme inhibitors are a cornerstone of modern medicine, targeting specific proteins involved in disease pathways. The aniline moiety is a common feature in many kinase inhibitors. beilstein-journals.org The structure of this compound is particularly well-suited for the synthesis of targeted inhibitors. The aniline nitrogen can act as a key hydrogen bond donor or acceptor, or as a nucleophile for coupling to heterocyclic systems, while the protected aminomethyl group can be deprotected and functionalized to interact with other regions of an enzyme's active site or to attach solubility-enhancing groups. For example, oligopeptidic inhibitors targeting Pin1, a peptidyl-prolyl isomerase implicated in cancer and Alzheimer's disease, are synthesized using solution-phase methods where building blocks with protected amines are essential. nih.gov The defined spacing between the two amine groups in this compound allows it to serve as a precise scaffold for positioning pharmacophores to achieve high-affinity binding to enzyme targets.

The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore in oncology, found in several FDA-approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib (B1684475) and erlotinib. beilstein-journals.org These drugs function by blocking signaling pathways that drive tumor cell proliferation. The synthesis of these and novel 4-anilinoquinazoline derivatives often relies on the N-arylation of a 4-chloroquinazoline (B184009) precursor with a substituted aniline. beilstein-journals.org

This compound serves as an ideal precursor in this context. The aniline amine can readily participate in the crucial N-arylation reaction to form the core 4-anilinoquinazoline structure. Subsequently, the Cbz group on the aminomethyl substituent can be removed to reveal a primary amine, which can be further derivatized to modulate the compound's pharmacological properties, such as solubility, cell permeability, or interaction with secondary binding pockets of the target kinase. Research has demonstrated that novel 4-anilinoquinazolines show promising antiproliferative activity against various cancer cell lines. beilstein-journals.org

Table 1: Antiproliferative Activity of Synthesized 4-Anilinoquinazoline Compounds beilstein-journals.org
CompoundTarget Cell LineIC₅₀ (µM)
10bHCT-116 (Colon Cancer)2.8
10bT98G (Glioblastoma)2.0
10cHCT-116 (Colon Cancer)Active
10gMCF-7 (Breast Cancer)Active
15aT98G (Glioblastoma)Active

Utility in Peptide Chemistry and Oligopeptide Synthesis

Peptides are crucial biomolecules and therapeutic agents, and their synthesis requires precise control over chemical reactions and protecting group strategies. nih.gov this compound and similar structures serve as valuable non-natural building blocks or linkers in the assembly of peptides and peptidomimetics, providing structural diversity and tailored functionality.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides by sequentially adding amino acids to a growing chain anchored to an insoluble polymer resin. bachem.comluc.edu This method simplifies purification by allowing excess reagents and byproducts to be washed away by filtration. bachem.com The process involves repeated cycles of deprotection of the N-terminal amine and coupling of the next protected amino acid. wpmucdn.com

The Cbz group is a well-established amine protecting group in organic synthesis. nih.gov Its integration into SPPS strategies allows for orthogonal protection schemes, where different protecting groups can be removed selectively under different conditions. For instance, a Cbz-protected amine can be incorporated into a peptide synthesis workflow that primarily uses Fmoc (Fluorenylmethyloxycarbonyl) for N-terminal protection. While Fmoc is removed by a base like piperidine, the Cbz group is stable to these conditions and is typically cleaved using hydrogenolysis (H₂/Pd-C) or strong acids. wpmucdn.comnih.gov This orthogonality is crucial for synthesizing complex or modified peptides. For example, a DOTA chelator, derivatized with a Cbz-protected amino group, has been successfully coupled to a polymeric support for use in SPPS to create peptide-based molecular imaging agents. nih.gov The Cbz group was selectively cleaved on the solid support to allow for the subsequent elongation of the peptide chain. nih.gov

Table 2: Key Steps in Solid-Phase Peptide Synthesis (SPPS) bachem.comwpmucdn.com
StepDescriptionCommon Reagents
1. Resin LoadingAnchoring the first C-terminal amino acid to the solid support.Wang resin, Rink amide resin
2. Nα-DeprotectionRemoving the temporary protecting group from the N-terminus to expose a free amine.20% Piperidine in DMF (for Fmoc)
3. Amino Acid CouplingActivating the next amino acid's carboxyl group and forming a peptide bond with the free amine on the resin.HBTU, HATU, DIC, HOBt
4. WashingRinsing the resin to remove excess reagents and soluble byproducts.DMF, DCM, NMP
5. Final CleavageReleasing the completed peptide from the resin and removing side-chain protecting groups.Trifluoroacetic acid (TFA) cocktail

Solution-phase peptide synthesis, while often more labor-intensive for long peptides, remains a valuable method, particularly for large-scale synthesis and the preparation of di- or tripeptides. nih.govamericanpeptidesociety.org This technique involves the formation of peptide bonds between amino acids or peptide fragments in a homogenous solution. americanpeptidesociety.org The success of these reactions hinges on the use of coupling reagents that activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another, while minimizing side reactions like racemization. americanpeptidesociety.orgbachem.commdpi.com

In this context, this compound can be used as a unique building block. For example, it can be coupled to the C-terminus of a protected amino acid. The reaction would involve activating the carboxyl group of the amino acid using a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. americanpeptidesociety.orgbachem.com The activated amino acid then reacts with the aniline amine of this compound to form a new amide bond. The resulting molecule contains a protected amine at the other end, ready for subsequent deprotection and further elongation of a peptide chain or for the introduction of other functionalities.

Synthesis of Agrochemicals and Dyes

While specific, direct examples of this compound in commercially available agrochemicals and dyes are not extensively documented in readily available literature, its structural motifs are fundamental to these industries. The aminomethylaniline core is a precursor to a variety of structures used in these applications.

In the synthesis of azo dyes, the aniline functional group is crucial. Following the deprotection of the Cbz group to reveal the primary amine, this resulting diamine can be selectively diazotized at the aniline nitrogen. The subsequent diazonium salt can then be coupled with various aromatic compounds, known as coupling components, to form highly colored azo compounds. The presence of the aminomethyl group offers a point for further modification, allowing for the fine-tuning of the dye's properties, such as solubility, lightfastness, and affinity for different fibers.

The general synthetic route can be envisioned as follows:

Deprotection: Removal of the Cbz (carboxybenzyl) protecting group from this compound to yield 4-aminomethylaniline.

Diazotization: Selective reaction of the aromatic amino group with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo Coupling: Reaction of the diazonium salt with an electron-rich aromatic compound (e.g., phenols, anilines, or naphthols) to produce the final azo dye.

This modular approach allows for the creation of a diverse library of dyes from a single, versatile intermediate.

Formation of Complex Heterocyclic Ring Systems

The structure of this compound provides an excellent scaffold for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and functional materials. mdpi.comnih.gov The presence of two distinct nitrogen functionalities on a benzene (B151609) ring allows for a range of cyclization strategies.

Saturated nitrogen heterocycles, such as piperazines and diazepanes, are common motifs in many FDA-approved drugs. nih.gov The diamino functionality of deprotected this compound can be utilized in formal [n+2] cyclization reactions with appropriate dielectrophiles to construct these valuable ring systems. nih.gov For instance, reaction with a two-carbon linker bearing two leaving groups could lead to the formation of a piperazine (B1678402) ring fused or appended to the aromatic core.

Furthermore, this compound serves as a building block for more complex, fused heterocyclic systems. Depending on the reaction partners and conditions, the two nitrogen atoms can participate in condensation or cycloaddition reactions to form rings like benzodiazepines, quinoxalines, or other polycyclic aromatic systems. The synthesis of such compounds often involves a stepwise approach where one nitrogen atom reacts first, followed by an intramolecular cyclization involving the second nitrogen. The ability to selectively protect and deprotect the two amines is key to controlling the outcome of these synthetic sequences. The development of building blocks for N-heterocyclic carbene (NHC) ligands is another area where such structures are valuable. nih.gov

Preparation of Fluorescent Probes and Conjugates for Biological Studies

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes. nih.gov The synthesis of these probes often involves the covalent attachment of a fluorophore to a biomolecule or a targeting moiety. Primary amines are common functional groups used for this conjugation, reacting readily with activated esters (like NHS esters) of fluorescent dyes. nih.govrsc.org

After the removal of the Cbz protecting group, this compound provides a primary benzylic amine. This amine can be conjugated to a variety of fluorescent dyes, such as fluorescein, rhodamine, or cyanine (B1664457) dyes, that have been functionalized with an amine-reactive group. nih.gov The resulting conjugate will have the fluorophore tethered to the aminomethylaniline scaffold.

The aniline portion of the molecule can also be part of the chromophore itself. Aniline and its derivatives are known to be effective electron-donating groups that can be incorporated into donor-acceptor type fluorophores. By modifying the aniline nitrogen, for example, through N-alkylation or N-arylation, and coupling it with an electron-accepting group, novel fluorescent molecules with interesting photophysical properties, such as large Stokes shifts indicative of twisted intramolecular charge transfer (TICT), can be synthesized. nih.gov

Table 1: Potential Fluorescent Dye Conjugation with Deprotected this compound

Fluorescent Dye ClassReactive Group on DyeResulting LinkagePotential Application
FluoresceinN-Hydroxysuccinimide (NHS) esterAmideCellular imaging
RhodamineIsothiocyanate (ITC)Thiourea (B124793)Flow cytometry
Cyanine (e.g., Cy5)NHS esterAmideIn vivo imaging
CoumarinCarboxylic acid (with activation)AmideSensing

Advanced Macrocycle Synthesis

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to specific targets. mdpi.comnih.gov The synthesis of macrocycles often relies on the cyclization of linear precursors containing two reactive functional groups. nih.gov

This compound, after deprotection, presents a 1,4-disubstituted aromatic diamine. This diamine can be used as a building block in the synthesis of macrocycles containing an aromatic unit. For example, it can be reacted with a dicarboxylic acid or its activated derivative under high-dilution conditions to form a macrocyclic diamide. The rigidity of the benzene ring can help to pre-organize the linear precursor for cyclization, thus favoring the formation of the desired macrocycle over oligomerization.

Various synthetic strategies can be employed for the macrocyclization step, including amide bond formation, imine condensation followed by reduction, or transition-metal-catalyzed cross-coupling reactions. nih.gov The choice of strategy depends on the desired final structure and the compatibility of the functional groups. The resulting macrocycles can be designed to have specific shapes and sizes, enabling them to act as receptors for ions or small molecules. nih.gov

Table 2: Examples of Macrocyclization Reactions Involving Diamine Building Blocks

Reaction TypeReactant Partner for DiamineResulting Macrocyclic CoreReference Principle
Amide bond formationDiacyl chlorideMacrolactam nih.gov
Imine condensationDialdehydePolyimine macrocycle (reducible to polyamine) mdpi.com
Nucleophilic substitutionDihalideAza-crown ether analogue nih.gov
Reductive aminationDialdehydePolyamine macrocycle nih.gov

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Studies

Modifications at the Cbz-Protected Aminomethyl Position

The aminomethyl position, protected by a carboxybenzyl (Cbz) group, offers several avenues for modification to investigate its role in ligand-receptor interactions. The Cbz group itself is a stable protecting group, yet it can be removed under specific conditions to allow for further functionalization of the primary amine.

Key Modifications and Research Findings:

N-Alkylation and N-Acylation: Following the deprotection of the Cbz group to reveal the primary amine of 4-aminobenzylamine (B48907), this functional group can undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides to introduce a diverse range of substituents. evitachem.com These modifications can alter the steric bulk, electronics, and hydrogen bonding capacity of this part of the molecule, which can be crucial for optimizing interactions with biological targets.

Reductive Amination: The primary amine can also be modified through reductive amination with aldehydes or ketones to yield secondary or tertiary amines. This reaction expands the diversity of accessible analogues.

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the deprotected amine with isocyanates or isothiocyanates can generate urea or thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of the parent compound.

The stability of the Cbz protecting group under various reaction conditions is a critical consideration in the synthetic strategy. Benzyl (B1604629) carbamates are generally stable in aqueous solutions across a wide pH range and in the presence of various bases and nucleophiles. organic-chemistry.org However, they are susceptible to hydrogenolysis, typically using a palladium catalyst and a hydrogen source, which allows for selective deprotection when required. organic-chemistry.org

Table 1: Potential Modifications at the Aminomethyl Position
Modification TypeReagentsResulting Functional GroupPotential Impact on SAR
N-AlkylationAlkyl halidesSecondary or Tertiary AmineAlters steric bulk and basicity
N-AcylationAcyl chlorides, AnhydridesAmideIntroduces hydrogen bond acceptors and donors
Reductive AminationAldehydes/Ketones, Reducing agent (e.g., NaBH3CN)Secondary or Tertiary AmineIncreases substituent diversity
Urea/Thiourea FormationIsocyanates/IsothiocyanatesUrea/ThioureaEnhances hydrogen bonding potential

Functionalization of the Aniline (B41778) Ring System

The aniline ring of 4-N-Cbz-aminomethylaniline provides a scaffold for modifications that can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. The amino group of the aniline is a versatile handle for a variety of chemical transformations.

Key Functionalization Strategies:

Acylation and Sulfonylation: The aniline nitrogen can be acylated with carboxylic acid derivatives or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively. These modifications can influence the electronic nature of the aromatic ring and provide additional points of interaction with biological targets.

Alkylation: The aniline can undergo alkylation, although this can sometimes lead to mixtures of mono- and di-alkylated products.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups onto the aromatic ring. Diazonium salts generated from 4-aminobenzylamine have been used to modify glassy carbon electrodes. chemicalbook.com

Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the existing para-substituent directs incoming electrophiles to the ortho positions. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation can be employed to introduce substituents onto the ring, though careful control of reaction conditions is necessary to avoid side reactions.

The choice of functionalization strategy will depend on the desired properties of the final compound and the compatibility of the reagents with the Cbz-protecting group.

Table 2: Functionalization of the Aniline Ring
Reaction TypeTypical ReagentsIntroduced Functional GroupPotential SAR Implications
AcylationAcyl chlorides, AnhydridesAmideModulates electronics, provides H-bonding
SulfonylationSulfonyl chloridesSulfonamideAlters electronic properties, increases acidity
Diazotization/Sandmeyer ReactionNaNO2, HCl; CuX (X=Cl, Br, CN)Halogen, CyanoModifies lipophilicity and metabolic stability
HalogenationNBS, NCSBromo, ChloroInfluences binding affinity and selectivity

Linker Chemistry for Conjugate Design

This compound and its deprotected form, 4-aminobenzylamine, are valuable building blocks for the design of linkers used in antibody-drug conjugates (ADCs) and other targeted therapies. njbio.combroadpharm.com Linkers in ADCs connect the antibody to a cytotoxic payload and are crucial for the stability of the conjugate in circulation and the efficient release of the drug at the target site. axispharm.com

Role in Linker Design:

Self-Immolative Spacers: The p-aminobenzyl group is a common component of self-immolative linkers. For instance, in a valine-citrulline-p-aminobenzyl alcohol-based linker, enzymatic cleavage of the dipeptide triggers a 1,6-elimination reaction of the resulting p-aminobenzyl alcohol, which in turn releases the attached drug. njbio.com

Attachment Points: Both the aniline nitrogen and the aminomethyl nitrogen (after deprotection) can serve as attachment points for other linker components or the payload itself. The bifunctional nature of 4-aminobenzylamine allows for its incorporation into polymeric structures and for cross-linking applications. evitachem.com

Modulation of Linker Properties: By functionalizing the aniline ring or modifying the aminomethyl group as described in the sections above, the properties of the resulting linker, such as its hydrophilicity, stability, and cleavage kinetics, can be fine-tuned.

The design of the linker is a critical aspect of ADC development, and scaffolds derived from 4-aminobenzylamine offer a versatile platform for creating linkers with desired characteristics.

Synthesis of Conformationally Constrained Analogues

Restricting the conformational flexibility of a molecule can lead to increased potency and selectivity by locking it into a bioactive conformation. For this compound, this can be achieved by incorporating the flexible aminomethyl and aniline moieties into a more rigid cyclic structure.

Strategies for Conformational Constraint:

Incorporation into Ring Structures: The aminomethyl and aniline functionalities can be incorporated into various heterocyclic or carbocyclic ring systems. For example, cyclization reactions can be designed to form piperidine, piperazine (B1678402), or other ring structures that constrain the relative orientation of the aromatic ring and the nitrogen atom. The design of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives showcases the use of cyclic scaffolds to create novel receptor ligands. nih.gov

Introduction of Rigid Spacers: Replacing the flexible methylene (B1212753) group with a more rigid unit, such as a cyclopropane (B1198618) ring or a double or triple bond, can also restrict conformational freedom.

Macrocyclization: If this compound is incorporated into a larger molecule, such as a peptide, macrocyclization can be a powerful tool to create conformationally constrained analogues. nih.gov Various macrocyclization strategies, including lactamization, ring-closing metathesis, and click chemistry, can be employed. nih.govnih.gov

The synthesis of conformationally constrained analogues can provide valuable insights into the bioactive conformation of a molecule and can lead to the development of more potent and selective therapeutic agents.

Advanced Spectroscopic and Analytical Techniques for Research on 4 N Cbz Aminomethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural assignment of organic molecules like 4-N-Cbz-aminomethylaniline. omicsonline.orgcore.ac.uk By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework. core.ac.uknih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the connectivity to neighboring protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Two-dimensional (2D) NMR techniques are employed to establish the precise connectivity between atoms. core.ac.uk

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and confirming the position of functional groups. core.ac.ukhyphadiscovery.com

Collectively, these NMR techniques enable a complete and unambiguous assignment of the structure of this compound. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents predicted values based on typical chemical shifts for similar functional groups and structural motifs.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aniline (B41778) -NH₂~3.7 (broad singlet, 2H)-
Aromatic C-H (aniline ring)6.6-7.2 (multiplet, 4H)115-148
Methylene (B1212753) -CH₂-~4.3 (doublet, 2H)~45
Carbamate (B1207046) -NH-~5.2 (broad triplet, 1H)-
Benzyl (B1604629) -CH₂-O-~5.1 (singlet, 2H)~67
Aromatic C-H (benzyl ring)~7.3 (multiplet, 5H)128-136
Carbonyl C=O-~156

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. bioanalysis.in For this compound, MS is used to confirm the molecular weight, which is a primary indicator of a successful synthesis.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring mass with extremely high accuracy (typically to sub-ppm levels). longdom.org This precision allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. longdom.org Techniques like Orbitrap mass spectrometry are known for delivering high resolution and mass accuracy for the analysis of small molecules. bioanalysis.in

Tandem mass spectrometry (MS/MS), often performed on HRMS instruments, involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information, serving as a "fingerprint" that can be used to confirm the identity of the compound by corroborating the connectivity of its constituent parts. researchgate.net

Table 2: Mass Spectrometry Data for this compound (C₁₅H₁₆N₂O₂)

AnalysisParameterValue
Molecular Formula C₁₅H₁₆N₂O₂-
HRMS Calculated Monoisotopic Mass [M+H]⁺257.1285 g/mol
MS/MS Potential Key Fragment Ion 1 (Loss of aniline)C₉H₉NO₂⁺ (m/z 163.06)
MS/MS Potential Key Fragment Ion 2 (Tropylium ion)C₇H₇⁺ (m/z 91.05)
MS/MS Potential Key Fragment Ion 3 (Aminomethylaniline)C₇H₁₀N₂⁺ (m/z 122.08)

Chromatographic Methods for Purity Assessment and Isolation (e.g., UPLC, HPLC-MS, Chiral SFC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used. UPLC, which utilizes columns with sub-2-µm particles, offers higher resolution, greater speed, and improved sensitivity compared to traditional HPLC. lcms.cz A standard approach involves using a reverse-phase column (such as a C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid for better peak shape. sielc.comnih.gov Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

HPLC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful as it can provide molecular weight information for each separated peak, aiding in the identification of impurities. researchgate.net

Chiral Supercritical Fluid Chromatography (SFC) is a specialized technique used to separate enantiomers. However, as this compound is an achiral molecule (it does not possess a stereocenter and is superimposable on its mirror image), this technique is not applicable for its analysis.

Table 3: Example UPLC Method for Purity Analysis of this compound

ParameterCondition
System UPLC-MS/MS nih.gov
Column Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient e.g., 5% B to 95% B over 5 minutes
Detector UV (e.g., at 254 nm) and/or Mass Spectrometer

Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. masterorganicchemistry.com The resulting spectrum shows absorption bands that are characteristic of particular bonds and functional groups. libretexts.org

For this compound, FTIR is used to confirm the presence of key structural features:

N-H stretching vibrations from the primary amine (-NH₂) and the secondary amine of the carbamate group (-NH-C=O). Primary amines typically show two bands in this region. libretexts.org

C=O stretching vibration from the carbamate carbonyl group, which is a strong and characteristic absorption. masterorganicchemistry.com

C-H stretching vibrations from the aromatic rings and the methylene groups.

C=C stretching vibrations within the aromatic rings.

C-N stretching vibrations . researchgate.net

The presence of these characteristic bands in the FTIR spectrum provides strong evidence for the successful synthesis and structural integrity of the compound.

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Primary AmineN-H Stretch3300-3500 (typically two bands)Medium
Carbamate AmineN-H Stretch3200-3400Medium
Aromatic/MethyleneC-H Stretch2850-3100Medium-Strong
Carbamate CarbonylC=O Stretch1680-1720Strong, Sharp
AromaticC=C Stretch1450-1600Medium-Weak
Amine/CarbamateC-N Stretch1200-1350Medium

Chiroptical Methods (e.g., Optical Rotation) for Enantiomeric Purity (if applicable)

Chiroptical methods, such as the measurement of optical rotation using a polarimeter, are techniques used to analyze chiral molecules. Chiral compounds are capable of rotating the plane of polarized light, and the magnitude and direction of this rotation are characteristic properties. These methods are essential for determining the enantiomeric purity or enantiomeric excess of a chiral sample.

However, the molecular structure of this compound lacks any stereocenters or elements of chirality. It is an achiral molecule. Consequently, it does not exhibit optical activity and cannot exist as enantiomers. Therefore, chiroptical methods for the assessment of enantiomeric purity are not applicable to this compound.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling of 4-N-Cbz-Aminomethylaniline involves the creation of a three-dimensional representation of the molecule to simulate its behavior. Techniques such as molecular mechanics and molecular dynamics (MD) are employed to understand the compound's dynamic nature.

MD simulations can reveal how the molecule behaves over time in different environments, such as in a solvent or interacting with a biological target. These simulations track the movements of each atom based on a force field, which is a set of parameters describing the potential energy of the system. For a molecule like this compound, with its flexible benzyl (B1604629) and aminomethyl groups, MD simulations can map out its accessible conformations and the energy barriers between them. This information is vital for understanding how it might bind to a receptor or participate in a chemical reaction.

In studies of similar benzyl carbamate (B1207046) structures, molecular modeling is used to optimize the geometry of the molecules using methods like PM3, Hartree-Fock (HF), and Density Functional Theory (DFT). researchgate.netscirp.orgscirp.org These optimized structures are the starting point for further calculations and simulations. For this compound, such modeling would elucidate bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its static structure.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of this compound. Methods like DFT and Hartree-Fock are commonly used to calculate various molecular properties. researchgate.netscirp.orgscirp.org

The electronic properties of a molecule are key to understanding its reactivity. For this compound, quantum chemical calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability and reactivity. researchgate.net A smaller gap generally indicates a more reactive molecule.

For aniline (B41778) derivatives, computational studies have shown that the nature and position of substituents significantly influence the electronic properties and reactivity. researchgate.netnih.govumn.edu In this compound, the Cbz (carboxybenzyl) group and the aminomethyl group attached to the aniline ring would be expected to modulate its electronic character. Quantum chemical calculations can precisely quantify these effects.

Key predicted properties for this compound from chemical databases are summarized in the table below.

PropertyValueSource
Molecular Weight256.30 g/mol nih.gov
Topological Polar Surface Area (TPSA)64.4 Ų nih.govchemscene.com
LogP2.6952 chemscene.com
Hydrogen Bond Donors2 chemscene.comfluorochem.co.uk
Hydrogen Bond Acceptors3 chemscene.comfluorochem.co.uk
Rotatable Bonds4 chemscene.com

These values suggest that this compound has moderate lipophilicity and several sites for hydrogen bonding, which are important factors in its potential interactions with other molecules.

Elucidation of Reaction Mechanisms through Theoretical Studies

Theoretical studies are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several types of reactions could be investigated computationally.

One area of interest is the cleavage of the carbamate bond. The hydrolysis or enzymatic cleavage of carbamates is a common reaction, and theoretical studies can elucidate the mechanism, whether it proceeds through a direct nucleophilic attack on the carbonyl carbon or via an elimination pathway. nih.govnih.gov For benzyl carbamates specifically, studies have explored their cleavage as part of linker strategies in drug delivery systems. d-nb.inforesearchgate.net Computational modeling of this process for this compound would involve calculating the energy profile of the reaction pathway, helping to predict its stability and how it might release the aminomethylaniline moiety under certain conditions.

Another potential reaction is the N-arylation of the primary amine group on the aniline ring. Theoretical studies on similar aniline derivatives have explored the mechanisms of such reactions, often involving transition metal catalysts. acs.org Computational chemistry can help in understanding the role of the catalyst and the effect of substituents on the reaction rate and yield.

Conformational Analysis and Molecular Recognition Studies

The three-dimensional shape, or conformation, of a molecule is crucial for its function, particularly in biological systems where molecular recognition is highly specific. This compound has several rotatable bonds, allowing it to adopt a variety of conformations. chemscene.com

Conformational analysis involves systematically exploring the potential energy surface of the molecule to find its stable conformers and the energy barriers for interconversion. This can be done using computational methods ranging from simple molecular mechanics scans to more accurate quantum chemical calculations. Studies on carbamates have highlighted the importance of amide resonance, which influences the planarity of the carbamate group and can lead to different stable conformations (e.g., cis and trans isomers of the amide bond). nih.govchemrxiv.org

Molecular recognition studies focus on how this compound might interact with other molecules, such as proteins or nucleic acids. The presence of aromatic rings allows for π-π stacking interactions, while the amine and carbamate groups can act as hydrogen bond donors and acceptors. chemscene.comfluorochem.co.uk Computational docking simulations could be used to predict the preferred binding mode of this compound in the active site of a target protein, providing insights into its potential biological activity. The calculated properties like TPSA and LogP are important descriptors in these studies. nih.govchemscene.com

Biological Activity and Mechanistic Studies of 4 N Cbz Aminomethylaniline Derived Compounds

Investigations into Antimicrobial and Antiviral Activities

No specific research articles or data were found detailing the investigation of antimicrobial or antiviral activities of compounds derived from 4-N-Cbz-aminomethylaniline.

Modulation of Cellular Processes (e.g., G-quadruplex stabilization)

There is no available scientific literature that specifically investigates the ability of this compound derivatives to modulate cellular processes such as the stabilization of G-quadruplex structures.

Interaction with Biological Targets (e.g., Enzymes, DNA)

Detailed studies on the interaction of this compound-derived compounds with specific biological targets like enzymes or DNA are not present in the currently accessible scientific literature.

In Vitro and In Vivo Biological Evaluations of Derivatives

No published in vitro or in vivo studies detailing the biological evaluation of derivatives of this compound were identified.

Compound Names

Future Prospects and Emerging Research Directions for 4 N Cbz Aminomethylaniline

Development of Novel, Sustainable Synthetic Pathways

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and its derivatives. google.com A significant future direction for the production of 4-N-Cbz-aminomethylaniline and related compounds is the adoption of greener, more sustainable synthetic methodologies. rsc.org Research is increasingly focused on phosgene-free routes that utilize carbon dioxide (CO2) as a C1 source, which is a more environmentally benign and readily available feedstock. rsc.orgoup.comresearchgate.netresearchgate.netnih.gov

Key developments in this area include:

Direct CO2 Utilization: Methods are being developed for the direct synthesis of carbamates from amines, alcohols, and CO2, often facilitated by basic catalysts under mild conditions. rsc.orgacs.org This approach offers a halogen-free pathway that minimizes waste. rsc.org

Catalytic Systems: The use of various catalysts, such as titanium alkoxides oup.comresearchgate.net and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acs.orgnih.gov, has shown promise in facilitating the reaction between amines and CO2, improving yields and reaction times. oup.comresearchgate.netnih.gov Continuous-flow methods are also being explored to decrease reaction times significantly compared to batch processes. nih.gov

Aqueous Reaction Media: Performing the N-benzyloxycarbonylation of amines in water represents a significant step towards greener chemistry. ijacskros.com Water can act as a dual activation agent, enhancing the electrophilicity of the carbonyl carbon in the protecting group reagent and the nucleophilicity of the amine, thus avoiding the need for organic solvents. ijacskros.com

These sustainable approaches not only address environmental and safety concerns associated with traditional methods but also align with the principles of green chemistry by improving atom economy and reducing waste. google.com

Integration of Artificial Intelligence and Machine Learning in Reaction Optimization and Drug Design

Reaction Optimization: AI-driven platforms can significantly reduce the time and resources spent on optimizing synthetic routes. chemcopilot.com By analyzing vast datasets of chemical reactions, ML models can predict reaction outcomes, identify optimal conditions (e.g., temperature, catalysts, solvents), and even anticipate potential side reactions. hilarispublisher.comchemcopilot.com For the synthesis of this compound derivatives, AI could suggest the most efficient and sustainable pathways, moving beyond trial-and-error experimentation. chemicalprocessing.com Reinforcement learning algorithms can simulate and evaluate numerous synthetic routes based on criteria like yield, cost, and environmental impact to propose the most effective strategies. chemcopilot.com

Drug Design: In medicinal chemistry, generative deep learning models are emerging as a transformative tool for de novo drug design. acs.orgnih.govnih.gov These models can learn from the structures of known bioactive molecules to generate novel compounds with desired pharmacological properties. acs.orgnih.govscholar9.comharvard.edu The this compound framework could serve as a valuable starting point or fragment for these generative algorithms to explore new chemical space and design molecules with high target affinity and specificity. acs.orgnih.gov

Application AreaAI/ML TechniquePotential Impact on this compound Research
Synthesis PlanningRetrosynthesis Prediction Models (e.g., Molecular Transformer)Discovery of novel, more efficient synthetic routes to the core structure and its derivatives. chemcopilot.com
Reaction OptimizationReinforcement Learning, Neural NetworksPrediction of optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize waste. hilarispublisher.comchemicalprocessing.com
De Novo Drug DesignGenerative Models (GANs, VAEs, RNNs)Generation of novel drug candidates based on the this compound scaffold with predicted bioactivity. acs.orgnih.govnih.gov
Property PredictionGraph Neural Networks (GNNs)Accurate prediction of physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for newly designed derivatives. chemcopilot.com

Expansion into New Areas of Material Science and Chemical Biology

The bifunctional nature of this compound makes it an attractive candidate for applications beyond its traditional role as a synthetic intermediate, particularly in chemical biology and potentially in material science.

Chemical Biology and Prodrug Linkers: A major emerging application is in the design of linkers for antibody-drug conjugates (ADCs). d-nb.infonih.gov The structurally related para-aminobenzyl carbamate (B1207046) (PABC) group is a well-established self-immolative spacer in ADCs. researchgate.netnjbio.comresearchgate.netmdpi.com These linkers connect a potent cytotoxic drug to a monoclonal antibody and are designed to be stable in circulation but cleave upon internalization into a target cancer cell, releasing the active drug. mdpi.comgoogle.com

Future research is focused on engineering next-generation linkers with improved properties. For instance, recent studies have developed zwitterionic benzyl (B1604629) α-ammonium carbamates (BACs) that show enhanced labeling efficiency, reduced antibody aggregation, and improved cellular toxicity compared to standard PABC linkers. d-nb.infonih.gov This highlights a clear research direction: modifying the this compound scaffold, for example, by incorporating hydrophilic groups or altering substitution patterns on the aromatic ring, to create novel linkers with superior stability, solubility, and release kinetics for targeted therapies. d-nb.infonih.govnih.gov The use of related aminobenzyl groups as spacers in prodrugs for other applications, such as improving drug solubility or enabling targeted release, is also an active area of investigation. nih.govnih.govresearchgate.net

Linker TypeKey FeatureAdvantage in ADC Development
para-Aminobenzyl Carbamate (PABC)Self-immolative upon cleavage of a trigger (e.g., peptide bond). mdpi.comWell-established, traceless release of amine-containing drugs. njbio.com
Modified PABC (e.g., MA-PABC)Incorporation of substituents (e.g., m-amide) on the benzyl ring. nih.govImproved serum stability while maintaining efficient cleavage by intracellular proteases. nih.gov
Benzyl α-Ammonium Carbamate (BAC)Zwitterionic nature. d-nb.infonih.govReduces hydrophobicity, improves labeling efficiency, and reduces antibody aggregation. d-nb.infonih.gov

Material Science: While less explored, the structure of this compound suggests potential applications in material science. After deprotection of the Cbz group, the resulting 4-(aminomethyl)aniline possesses two distinct amine functionalities that could be used in polymerization reactions. This could enable its use as a monomer or cross-linking agent for the synthesis of functional polymers, such as polyamides or polyurethanes, with specific properties conferred by the rigid aromatic core.

Addressing Challenges in Scalable Synthesis and Industrial Applications

Transitioning a synthetic route from a laboratory scale to industrial production presents significant challenges, including cost, safety, and reproducibility. nih.gov For this compound, a key challenge is the safe and efficient management of the protection and deprotection steps on a large scale.

Avoiding Hazardous Reagents: As mentioned, moving away from phosgene-based reagents in carbamate formation is crucial for industrial applications to ensure worker safety and environmental compliance. google.comnih.gov

Scalable Deprotection: The benzyloxycarbonyl (Cbz) group is typically removed via catalytic hydrogenolysis. organic-chemistry.orgtotal-synthesis.com While effective, this process requires specialized high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C). researchgate.net Scaling this reaction requires significant engineering controls. Alternative deprotection methods, such as using transfer hydrogenation (e.g., with ammonium (B1175870) formate) or Lewis acids, may offer more manageable conditions for industrial-scale synthesis. organic-chemistry.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for 4-N-Cbz-Aminomethylaniline?

The synthesis typically involves introducing the carbobenzyloxy (Cbz) protecting group to 4-aminomethylaniline. A standard method uses benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine) in anhydrous solvents like dichloromethane or THF. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Cbz-Cl, followed by deprotonation to yield the protected derivative. Reaction optimization may involve controlling stoichiometry (1.2–1.5 equivalents of Cbz-Cl) and maintaining temperatures between 0–25°C to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the Cbz group’s presence (e.g., benzyl protons at δ 7.3–7.4 ppm and the methylene linker at δ 4.2–4.5 ppm) .
  • HPLC with UV detection (λ ~254 nm) to assess purity (>97% as per commercial standards) .
  • Mass spectrometry (ESI or EI) to verify molecular weight (e.g., [M+H]⁺ at m/z 285.3 for C₁₅H₁₆N₂O₂) .
  • FT-IR for functional group analysis (C=O stretch of the carbamate at ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the Cbz group. Desiccants (e.g., silica gel) should be used to minimize moisture exposure .
  • Handling : Use gloves and fume hoods to avoid skin contact or inhalation. The compound may cause respiratory irritation, as indicated by safety data sheets .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in amidine protection reactions?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase by-products. Dichloromethane balances reactivity and selectivity .
  • Base choice : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, improving reaction efficiency .
  • Stoichiometric control : Excess Cbz-Cl (1.5 equivalents) ensures complete conversion but requires careful quenching to avoid over-acylation .
  • Temperature modulation : Slow addition of reagents at 0°C reduces exothermic side reactions .

Q. How to address contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from:

  • Structural analogs : Substituents on the aniline ring (e.g., electron-withdrawing groups) can drastically alter bioactivity. Comparative studies with 4-(Iminomethyl)aniline derivatives highlight the Cbz group’s role in modulating receptor binding .
  • Purity issues : Impurities (e.g., deprotected amines) may confound assays. Rigorous HPLC purification and LC-MS validation are critical .
  • Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using controls like unmodified anilines to isolate the Cbz group’s contribution .

Q. What strategies mitigate by-product formation during the deprotection of the Cbz group in this compound?

Common deprotection methods and their challenges:

  • Catalytic hydrogenation : Using Pd/C or Pd(OH)₂ under H₂ gas (1–3 atm) efficiently removes the Cbz group but risks over-reduction of aromatic rings. Trace metal contaminants must be removed post-reaction to avoid cytotoxicity .
  • Acidolysis : TFA or HBr/AcOH selectively cleaves the carbamate but may protonate the amine, requiring neutralization steps.
  • By-product mitigation : Pre-purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates the deprotected amine from residual benzyl alcohol or carbonyl by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-Cbz-Aminomethylaniline
Reactant of Route 2
Reactant of Route 2
4-N-Cbz-Aminomethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.